molecular formula C21H17F3N2O4 B11599346 Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11599346
M. Wt: 418.4 g/mol
InChI Key: CJVLHLVRBFFNBU-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a trifluoromethyl group at the 8-position, an ethyl ester at the 3-position, and an amino group linked to a methoxycarbonylphenyl moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3) under catalytic conditions.

    Amino Group Substitution: The amino group is introduced through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with 3-(methoxycarbonyl)aniline.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and reagents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The trifluoromethyl group and the aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to fluoresce under UV light.

    Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anti-cancer agents. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    4-Aminoquinoline derivatives: Commonly used in anti-malarial drugs, these compounds share the quinoline core but differ in their substituents, affecting their pharmacological profiles.

    Trifluoromethylquinoline derivatives: These compounds share the trifluoromethyl group, which imparts similar chemical reactivity and biological properties.

Uniqueness

Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the combination of its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and its methoxycarbonylphenylamino moiety, which provides additional sites for chemical modification and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H17F3N2O4

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 4-(3-methoxycarbonylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C21H17F3N2O4/c1-3-30-20(28)15-11-25-18-14(8-5-9-16(18)21(22,23)24)17(15)26-13-7-4-6-12(10-13)19(27)29-2/h4-11H,3H2,1-2H3,(H,25,26)

InChI Key

CJVLHLVRBFFNBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)OC)C=CC=C2C(F)(F)F

Origin of Product

United States

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